Propane, 2,2-bis(2-bromoethoxy)-

Description

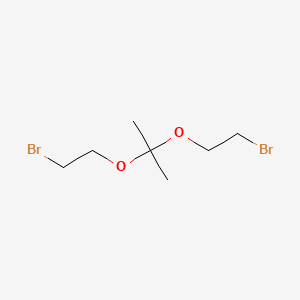

Propane, 2,2-bis(2-bromoethoxy)- (CAS No. 84588-34-1), also known by its alternative IUPAC name Propane, 2,2'-[(1-bromo-1,2-ethanediyl)bis(oxy)]bis-, is a brominated ether derivative with the molecular formula C₇H₁₂Br₂O₂ and a molecular weight of 304.98 g/mol. This compound features a central propane backbone symmetrically substituted with two 2-bromoethoxy groups at the 2-position. Key physical properties include a density of 1.72 g/cm³ and a boiling point of 312°C . It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of flame retardants and crosslinking agents.

Properties

CAS No. |

89796-34-9 |

|---|---|

Molecular Formula |

C7H14Br2O2 |

Molecular Weight |

289.99 g/mol |

IUPAC Name |

2,2-bis(2-bromoethoxy)propane |

InChI |

InChI=1S/C7H14Br2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6H2,1-2H3 |

InChI Key |

WEVZXXMYIMUWJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(OCCBr)OCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis(2-bromoethoxy)propane typically involves the reaction of 2-bromoethanol with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods: Industrial production of 2,2-bis(2-bromoethoxy)propane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2-bis(2-bromoethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide are used, often in the presence of heat.

Major Products:

Nucleophilic Substitution: The major products are the corresponding substituted ethers or amines.

Elimination Reactions: The major products are alkenes, specifically propene derivatives.

Scientific Research Applications

2,2-bis(2-bromoethoxy)propane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the modification of biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-bis(2-bromoethoxy)propane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. These reactions can modify the structure of target molecules, leading to changes in their chemical and physical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Propane, 2,2-bis(2-bromoethoxy)- is compared below with three analogous brominated ethers and related propane derivatives.

1,2-Bis(2-bromoethoxy)ethane (CAS 32321-65-2)

- Molecular Formula : C₆H₁₂Br₂O₂

- Molecular Weight : 292.97 g/mol

- Boiling Point : 295°C

- Density : 1.85 g/cm³

- Key Differences :

- Shorter carbon chain (ethane backbone vs. propane) reduces steric hindrance, enhancing reactivity in nucleophilic substitution reactions.

- Lower molecular weight and boiling point compared to the target compound.

2,2-Bis(bromomethyl)-1,3-propanediol (CAS 3296-90-0)

- Molecular Formula : C₅H₈Br₂O₂

- Molecular Weight : 276.93 g/mol

- Boiling Point : Decomposes at ~250°C

- Density : 2.12 g/cm³

- Key Differences :

- Hydroxyl groups increase polarity, making it more soluble in polar solvents.

- Bromine is attached to methyl groups rather than ethoxy chains, altering thermal stability and flame-retardant efficiency.

1,3-Dibromopropane (CAS 109-64-8)

- Molecular Formula : C₃H₆Br₂

- Molecular Weight : 201.89 g/mol

- Boiling Point : 167°C

- Density : 1.98 g/cm³

- Key Differences: Lack of ether oxygen atoms reduces hydrogen-bonding capacity and reactivity in ether-forming reactions.

Data Table: Comparative Properties

| Property | Propane, 2,2-bis(2-bromoethoxy)- | 1,2-Bis(2-bromoethoxy)ethane | 2,2-Bis(bromomethyl)-1,3-propanediol | 1,3-Dibromopropane |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₂Br₂O₂ | C₆H₁₂Br₂O₂ | C₅H₈Br₂O₂ | C₃H₆Br₂ |

| Molecular Weight (g/mol) | 304.98 | 292.97 | 276.93 | 201.89 |

| Boiling Point (°C) | 312 | 295 | 250 (decomp.) | 167 |

| Density (g/cm³) | 1.72 | 1.85 | 2.12 | 1.98 |

| Primary Application | Flame-retardant intermediate | Polymer modifier | Crosslinking agent | Alkylating agent |

Research Findings and Functional Insights

- Thermal Stability : The propane backbone in Propane, 2,2-bis(2-bromoethoxy)- provides greater thermal stability compared to ethane-based analogs (e.g., 1,2-Bis(2-bromoethoxy)ethane), as evidenced by its higher boiling point .

- Reactivity : The ethoxy-bromine groups facilitate efficient radical bromination in polymer matrices, outperforming bromomethyl-substituted derivatives like 2,2-Bis(bromomethyl)-1,3-propanediol in flame-retardant applications.

- Toxicity Profile : Brominated ethers generally exhibit lower acute toxicity compared to alkyl bromides (e.g., 1,3-Dibromopropane) due to reduced volatility and slower release of bromide ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.